molecular formula C5H3BrO2S B028630 5-Bromothiophene-3-carboxylic acid CAS No. 100523-84-0

5-Bromothiophene-3-carboxylic acid

Cat. No.: B028630
CAS No.: 100523-84-0
M. Wt: 207.05 g/mol
InChI Key: YCNXGPMGMAKDPM-UHFFFAOYSA-N
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Description

5-Bromothiophene-3-carboxylic acid (CAS 100523-84-0) is a brominated thiophene derivative featuring a carboxylic acid group at position 3 and a bromine atom at position 5 of the heteroaromatic ring. Its molecular formula is C₅H₃BrO₂S, with a molecular weight of 207.05 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine atom enables cross-coupling reactions (e.g., Suzuki, Heck), while the carboxylic acid group allows for derivatization into amides, esters, or ureas . For instance, it has been utilized in synthesizing urea derivatives via reactions with diphenylphosphoryl azide (DPPA) and ammonia, achieving a 32% yield of (5-bromo-3-thienyl)urea .

Preparation Methods

Direct Bromination of 3-Thiophenecarboxylic Acid

The most widely reported method for synthesizing 5-bromothiophene-3-carboxylic acid involves electrophilic bromination of 3-thiophenecarboxylic acid. This approach leverages the electron-rich nature of the thiophene ring, directing bromine to the para position relative to the carboxylic acid group.

Reaction Mechanism and Regioselectivity

The reaction proceeds via electrophilic aromatic substitution (EAS), where bromine (Br₂) acts as the electrophile. In glacial acetic acid, bromine generates a bromonium ion (Br⁺), which interacts with the thiophene ring. The carboxylic acid group at position 3 exerts a meta-directing effect, favoring bromination at position 5 due to resonance stabilization of the intermediate sigma complex . This regioselectivity is critical for obtaining the desired product without di- or tri-brominated byproducts.

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

  • Solvent System : Glacial acetic acid serves as both solvent and acid catalyst, facilitating bromonium ion formation.

  • Bromine Stoichiometry : Sub-stoichiometric bromine (0.9 equivalents) minimizes over-bromination .

  • Temperature Control : The reaction is conducted at room temperature to balance reaction rate and selectivity.

A representative procedure involves dissolving 3-thiophenecarboxylic acid (10 g, 78 mmol) in glacial acetic acid (60 mL) and slowly adding a bromine solution (5.61 g Br₂ in 30 mL acetic acid). After stirring for 1 hour, the mixture is quenched in water (300 mL), precipitating the product .

Table 1: Synthetic Protocol for this compound

ParameterDetail
Starting Material3-Thiophenecarboxylic acid (10 g, 78 mmol)
Brominating AgentBromine (5.61 g, 35.1 mmol, 0.9 equiv) in glacial acetic acid
SolventGlacial acetic acid (60 mL + 30 mL for bromine solution)
Reaction Time1 hour stirring
TemperatureRoom temperature (rt)
Work-upPrecipitation in water (300 mL), filtration, recrystallization from water
Yield5.83 g (41%)

Work-up and Purification

The crude product is filtered and washed with water to remove residual acetic acid. Recrystallization from hot water (300 mL) enhances purity, yielding colorless crystals. This step eliminates unreacted starting material and oligomeric byproducts .

Yield Analysis and Characterization

Yield Optimization

The reported yield of 41% reflects the challenges of balancing bromine reactivity and selectivity. Increasing bromine equivalents beyond 0.9 promotes di-bromination, while lower equivalents result in incomplete conversion. Pilot-scale studies suggest that slow addition of bromine (over 30–60 minutes) improves yield by mitigating exothermic side reactions .

Spectroscopic Confirmation

The product is characterized by ¹H-NMR (400 MHz, CDCl₃): δ 8.11 (d, J = 1.6 Hz, 1H, H-2), 7.51 (d, J = 1.6 Hz, 1H, H-4) . The absence of peaks between δ 6.5–7.0 confirms the absence of unreacted starting material.

Table 2: Key Spectroscopic Data

TechniqueData
¹H-NMR (CDCl₃)δ 8.11 (d, J = 1.6 Hz, 1H), 7.51 (d, J = 1.6 Hz, 1H)
Melting Point 142–144°C (literature range: 140–142°C)
IR (KBr) 1685 cm⁻¹ (C=O stretch), 610 cm⁻¹ (C-Br stretch)

Comparative Evaluation of Alternative Methods

While direct bromination dominates literature reports, alternative routes have been explored:

N-Bromosuccinimide (NBS) as Brominating Agent

NBS offers safer handling compared to liquid bromine. In dichloromethane at 0°C, NBS (1.1 equiv) with a catalytic amount of iron(III) bromide achieves 38% yield, slightly lower than the conventional method .

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 20 minutes) reduces reaction time but requires specialized equipment. Initial studies report 45% yield, suggesting potential for further optimization .

Industrial Scalability Considerations

Large-scale production demands modifications to the laboratory protocol:

  • Continuous Flow Reactors : Enable precise temperature control and safer bromine handling.

  • Solvent Recovery : Glacial acetic acid is distilled and reused, reducing waste.

  • Automated Crystallization : Enhances batch-to-batch consistency.

Pilot plants report yields of 50–55% under optimized flow conditions .

Chemical Reactions Analysis

Types of Reactions

5-Bromothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Role as a Building Block
5-Bromothiophene-3-carboxylic acid is widely recognized as a crucial intermediate in the synthesis of diverse organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals. For instance, it can be used to synthesize thiophene derivatives that exhibit biological activity, which are essential in drug development .

Case Study: Synthesis of Thiophene Derivatives
A study demonstrated the use of this compound in synthesizing novel thiophene-based compounds that showed promising antibacterial properties. The reaction involved coupling with amines to form substituted thiophenes, which were then tested for their efficacy against various bacterial strains .

Material Science

Conductive Polymers
In material science, this compound is utilized in the fabrication of conductive polymers. These materials are crucial for electronic devices and sensors due to their enhanced performance characteristics. The compound’s ability to form π-conjugated systems contributes to improved electrical conductivity and thermal stability .

Table: Properties of Conductive Polymers Derived from this compound

PropertyValue
Electrical ConductivityHigh
Thermal StabilityExcellent
Mechanical FlexibilityModerate
ProcessabilityGood

Medicinal Chemistry

Drug Design and Development
Researchers leverage the unique structural features of this compound to design new drugs targeting specific biological pathways. Its bromine atom enhances the compound's reactivity and interaction with biological targets, making it a candidate for developing therapeutics for diseases such as cancer and bacterial infections .

Case Study: Anticancer Activity
In a recent investigation, derivatives of this compound were synthesized and evaluated for their anticancer activity. The results indicated significant cytotoxic effects on cancer cell lines, highlighting the potential of this compound in developing new cancer therapies .

Photovoltaic Applications

Organic Solar Cells
The compound is being explored for its role in organic solar cells (OSCs). Its ability to improve light absorption and energy conversion efficiency makes it an attractive candidate for enhancing the performance of photovoltaic devices .

Research Findings
Studies have shown that incorporating this compound into OSCs can lead to increased power conversion efficiencies compared to traditional materials. This advancement supports the ongoing research into renewable energy solutions .

Analytical Chemistry

Reagent in Analytical Techniques
In analytical chemistry, this compound serves as a reagent for various analytical techniques. It aids in the detection and quantification of other substances within complex mixtures, enhancing the accuracy and reliability of analytical results .

Application Example: Chromatography
The compound has been effectively utilized in chromatographic methods for separating and identifying thiophene derivatives in environmental samples, demonstrating its utility in environmental monitoring and analysis .

Mechanism of Action

The mechanism of action of 5-Bromothiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The bromine atom and carboxylic acid group play crucial roles in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of 5-bromothiophene-3-carboxylic acid with structurally related thiophene derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Position and Functional Group Variations

2,5-Dibromothiophene-3-carboxylic Acid (CAS 24287-95-4)

  • Molecular Formula : C₅H₂Br₂O₂S
  • Key Features :
    • Contains bromine atoms at positions 2 and 4.
    • Similarity score to parent compound: 0.96 .
  • Reactivity: The additional bromine enhances opportunities for sequential cross-coupling reactions, enabling the construction of complex architectures. However, steric hindrance may reduce reaction efficiency compared to mono-brominated analogs.
  • Applications : Used in synthesizing conjugated polymers for electronic materials.

5-Bromo-4-methylthiophene-3-carboxylic Acid (CID 75355951)

  • Molecular Formula : C₆H₅BrO₂S
  • Key Features :
    • Methyl group at position 4 increases lipophilicity (logP ~2.1 vs. ~1.5 for parent compound).
    • SMILES: CC1=C(SC=C1C(=O)O)Br .
  • Reactivity : The methyl group may stabilize intermediates in coupling reactions but could sterically hinder access to the bromine site.
  • Applications: Potential use in hydrophobic drug candidates or materials requiring enhanced solubility in organic solvents.

4-Bromothiophene-3-carboxylic Acid (CAS 16694-17-0)

  • Molecular Formula : C₅H₃BrO₂S
  • Key Features :
    • Bromine at position 4 instead of 5.
    • Similarity score: 0.94 .
  • For example, lithium-halogen exchange may proceed with distinct regioselectivity .
  • Applications : Less commonly reported in drug synthesis but relevant in asymmetric catalysis studies.

Functional Group Modifications

Methyl 2-Bromothiophene-3-carboxylate (CAS 190723-12-7)

  • Molecular Formula : C₆H₅BrO₂S
  • Key Features :
    • Methyl ester replaces carboxylic acid.
    • Similarity score: 0.91 .
  • Reactivity : The ester group is less acidic (pKa ~10–12) than the carboxylic acid (pKa ~2–3), making it more stable under basic conditions. Suitable for Stille or Negishi couplings.
  • Applications : Intermediate in prodrug synthesis, where ester hydrolysis in vivo releases the active carboxylic acid form.

5-(3-Bromophenyl)thiophene-2-carboxylic Acid

  • Molecular Formula : C₁₁H₇BrO₂S
  • Key Features :
    • Bromophenyl substituent at position 5; carboxylic acid at position 2.
    • Molecular weight: 283.14 g/mol .
  • Reactivity : The bulky aryl group may slow coupling kinetics but enhances π-π stacking in materials.
  • Applications : Explored in organic photovoltaics due to extended conjugation.

Amino and Ester Derivatives

Methyl 3-Amino-5-bromothiophene-2-carboxylate (CAS 107818-55-3)

  • Molecular Formula: C₇H₆BrNO₂S
  • Key Features: Amino group at position 3; methyl ester at position 2. SMILES: COC(=O)C1=C(SC=C1Br)N .
  • Reactivity: The amino group enables nucleophilic substitutions or cyclization reactions.
  • Applications: Precursor for heterocyclic compounds like thienopyrimidines.

Biological Activity

5-Bromothiophene-3-carboxylic acid is an organic compound with significant biological activities. As a derivative of thiophene, it features a bromine atom at the 5-position and a carboxylic acid group at the 3-position. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its anti-inflammatory, antimicrobial, and anticancer properties.

  • Molecular Formula : C5_5H3_3BrO2_2S
  • Molecular Weight : 195.05 g/mol
  • Structure : The compound consists of a thiophene ring with a bromine substituent and a carboxylic acid functional group, which contributes to its reactivity and biological interactions.

This compound exhibits its biological effects through various biochemical pathways:

  • Enzyme Interaction : Thiophene derivatives are known to interact with enzymes and proteins, influencing their activity through binding interactions, which can lead to enzyme inhibition or activation.
  • Gene Expression Modulation : The compound may alter gene expression profiles, contributing to its therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance:

  • In Vitro Studies : Compounds derived from this acid have shown promising antibacterial activity against multidrug-resistant strains of Salmonella Typhi, with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL .
CompoundMIC (mg/mL)Target Organism
This compound derivative3.125XDR Salmonella Typhi

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, particularly as an antagonist for the P2Y14 receptor, which is involved in mediating inflammatory responses. Inhibition of this receptor can potentially reduce neutrophil motility and inflammation .

Anticancer Potential

Research indicates that thiophene derivatives can exhibit anticancer properties. For example, modifications to the thiophene structure can enhance cytotoxicity against various cancer cell lines. The mechanism often involves targeting specific signaling pathways associated with cancer cell proliferation and survival.

Case Studies

  • FimH Antagonists : A study investigated the use of this compound in synthesizing potent FimH antagonists, which showed improved activity against urinary tract infections (UTIs). These compounds demonstrated significant improvements in biofilm inhibition assays .
  • Spasmolytic Activity : Another research focused on the spasmolytic effects of thiophene derivatives on isolated rat duodenum segments. Several compounds exhibited complete relaxation of induced contractions with varying EC50 values, indicating their potential as muscle relaxants .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound derivatives:

  • Modifications at the bromine or carboxylic acid positions can significantly influence antimicrobial potency and anti-inflammatory activity.
  • Substituents on the thiophene ring can enhance binding affinity to target proteins or receptors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromothiophene-3-carboxylic acid, and how can purity be maximized?

  • Methodology : The compound is synthesized via bromination of thiophene derivatives. A validated method involves reacting this compound precursors (e.g., thiophene-3-carboxylic acid derivatives) with N-bromosuccinimide (NBS) in ethyl acetate (EtOAc) under controlled conditions, yielding ~70% product after purification . To enhance purity, recrystallization in non-polar solvents or column chromatography (silica gel, hexane/EtOAc gradient) is recommended. Stability during synthesis requires avoiding prolonged light exposure, as bromothiophene derivatives degrade under UV/visible light .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Framework :

  • NMR Spectroscopy : 1^1H NMR (CDCl3_3) typically shows two distinct aromatic proton signals (δ 8.12 and 7.51 ppm) for the thiophene ring, confirming bromine substitution at position 5 .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular ion peak for C5_5H3_3BrO2_2S (observed m/z ~205.9) .
  • Elemental Analysis : Carbon, hydrogen, and sulfur content should align with theoretical values (e.g., C: 29.14%, H: 1.46%, S: 15.53%) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Stability Protocol : Store at 2–8°C in amber vials under inert gas (argon/nitrogen). The compound degrades under prolonged light exposure or temperatures >40°C, forming de-brominated byproducts (e.g., thiophene-3-carboxylic acid) . Regular stability assays (e.g., HPLC monitoring at 254 nm) are advised for long-term studies.

Advanced Research Questions

Q. How can this compound be functionalized via cross-coupling reactions, and what challenges arise?

  • Methodological Insights :

  • Suzuki-Miyaura Coupling : Use Pd(PPh3_3)4_4 catalyst with aryl boronic acids in dioxane/water (3:1), K3_3PO4_4 base, at 80°C for 12–24 hours. The bromine atom at position 5 is highly reactive, but steric hindrance from the carboxylic acid group may reduce yields (~40–60%) .
  • Challenges : Competing decarboxylation occurs above 100°C; microwave-assisted synthesis (50–80°C) mitigates this .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Computational Workflow :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to identify electron-deficient regions. The C5-Br bond has a lower activation energy (~25 kcal/mol) compared to other positions, favoring nucleophilic attack .
  • Retrosynthetic Analysis : AI-powered tools (e.g., Reaxys/Pistachio models) propose viable pathways for functionalizing the thiophene core while preserving the carboxylic acid group .

Q. How do researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Data Reconciliation Framework :

  • Dosage-Dependent Effects : Low doses (µM range) may modulate metabolic pathways without cytotoxicity, while higher doses (>100 µM) induce apoptosis via ROS generation. Use dose-response curves (MTT assays) to validate thresholds .
  • Batch Variability : Impurities (e.g., residual bromination agents) can skew bioactivity results. Implement QC/QA protocols (HPLC purity >98%) and report Lot-to-Lot variability .

Q. What advanced analytical techniques quantify trace degradation products in this compound samples?

  • Techniques :

  • HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) with MRM transitions for degradation markers (e.g., de-brominated analogs at m/z 126.9) .
  • TGA-DSC : Thermogravimetric analysis identifies decomposition onset (~150°C), guiding storage and handling protocols .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for Functionalization Reactions

Reaction TypeCatalyst/ReagentsYield (%)Key Byproducts
Suzuki-MiyauraPd(PPh3_3)4_4, K3_3PO4_455Decarboxylated thiophene
Nucleophilic SubstitutionNaN3_3, DMF, 60°C70Thiophene-3-carboxylic acid

Table 2. Stability Data Under Accelerated Conditions

ConditionDegradation (%)Half-Life (Days)
25°C, light exposure1530
40°C, dark590

Properties

IUPAC Name

5-bromothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNXGPMGMAKDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476351
Record name 5-bromothiophene-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

100523-84-0
Record name 5-Bromo-3-thiophenecarboxylic acid
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Record name 5-bromothiophene-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

Thiophene-3-carboxylic acid (25 g, 195 mmol) was dissolved in acetic acid (200 mL). Bromine (10.4 mL, 200 mmol) was added slowly over the course of 0.5 hour. The mixture was stirred for a further 0.5 hour and then poured onto ice. After 0.5 hours the white precipitate that formed was collected by filtration. Recrystallisation from water gave the title compound as a white solid (13.7 g). 1H NMR (400 MHz, d6-DMSO): δ 8.25 (s, 1H), 7.45 (s, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-thiophenecarboxylic acid (12.81 g), pyridinium bromide perbromide (35.54 g) and acetic acid (50 ml) was stirred at 45° C. for 48 hours. The mixture was poured into ice-water and precipitated crystals were collected by filtration. The crystals were dissolved in ethyl acetate, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 5-bromo-3-thiophenecarboxylic acid (19.78 g) as crystals.
Quantity
12.81 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
35.54 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 3-thiophenecarboxylic acid (7.7 g, 60 mmol) in 70 mL acetic acid was added a solution of 9.6 g bromine in 50 mL acetic acid at RT and stirring was continued at RT for 0.5 h. After that, the reaction mixture was poured into 600 mL ice-water. The precipitate was filtered, washed with water and air-dried to give 7.9 g of 5-bromo-3-thiophenecarboxylic acid.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Bromine (46.5 g) in acetic acid (200 mL) was added dropwise to a solution of thiophene-3-carboxylic acid (38 g) in acetic acid (300 mL). After the addition was complete, stirring was continued at room temperature for 30 min. The reaction mixture was poured into 2000 mL of ice/water and the precipitated solid was collected and recrystallised from water to give a colourless solid; MS (ES−) 205, 207 (MH+).
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
2000 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromothiophene-3-carboxylic acid
5-Bromothiophene-3-carboxylic acid
5-Bromothiophene-3-carboxylic acid
5-Bromothiophene-3-carboxylic acid
5-Bromothiophene-3-carboxylic acid
5-Bromothiophene-3-carboxylic acid

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